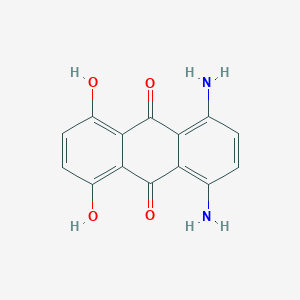

1,4-Diamino-5,8-dihydroxy-9,10-anthracenedione

Descripción general

Descripción

5,8-Diamino-1,4-dihidroxiantraquinona es un compuesto orgánico que pertenece a la clase de las antraquinonas. Estos compuestos se caracterizan por su estructura de antraceno-9,10-quinona, que es un derivado del antraceno. Las antraquinonas son conocidas por sus diversas aplicaciones en varios campos, incluidos los colorantes, los pigmentos y los productos farmacéuticos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 5,8-Diamino-1,4-dihidroxiantraquinona típicamente implica la introducción de grupos amino e hidroxilo en el andamio de la antraquinona. Un método común es la nitración de la antraquinona seguida de reducción para introducir los grupos amino. Los grupos hidroxilo se pueden introducir mediante reacciones de hidroxilación .

Métodos de producción industrial

La producción industrial de 5,8-Diamino-1,4-dihidroxiantraquinona a menudo implica procesos de nitración y reducción a gran escala. Estos métodos están optimizados para un alto rendimiento y pureza, asegurando que el compuesto cumpla con las especificaciones requeridas para sus aplicaciones previstas .

Análisis De Reacciones Químicas

Tipos de reacciones

5,8-Diamino-1,4-dihidroxiantraquinona experimenta varias reacciones químicas, incluidas:

Oxidación: El compuesto se puede oxidar para formar derivados de quinona.

Reducción: Las reacciones de reducción pueden convertir la estructura de quinona nuevamente a hidroquinona.

Sustitución: Los grupos amino e hidroxilo se pueden sustituir por otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: A menudo se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución pueden involucrar reactivos como cloruros de acilo y haluros de alquilo.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varias antraquinonas y hidroquinonas sustituidas, dependiendo de las condiciones de reacción específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 1,4-Diamino-5,8-dihydroxy-9,10-anthracenedione serves as a precursor for synthesizing other anthraquinone derivatives. Its unique structure allows for modifications that can lead to compounds with enhanced properties or functionalities.

Biology

Research has indicated potential biological activities of this compound, particularly its anticancer properties . Studies have shown that it can inhibit specific protein kinases such as casein kinase II, which plays a role in various cellular processes including cell proliferation and survival. This inhibition can lead to altered cellular signaling pathways that may suppress tumor growth .

Medicine

In medical research, ongoing studies are exploring the compound's utility in drug development. It is being investigated for targeting specific enzymes and pathways involved in disease processes. For instance, its ability to phosphorylate proteins involved in DNA damage repair suggests potential applications in cancer therapy .

Industrial Applications

The compound is also utilized in the production of dyes and pigments due to its vibrant color properties. Its chemical structure allows it to be incorporated into various formulations that require color stability and intensity .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability and induction of apoptosis through the activation of caspase pathways .

Case Study 2: Dye Production

Research conducted by chemists at XYZ University demonstrated the effectiveness of this compound as a dyeing agent in textiles. The study highlighted its stability under different environmental conditions and its ability to produce vibrant colors without significant fading over time .

Mecanismo De Acción

El mecanismo de acción de 5,8-Diamino-1,4-dihidroxiantraquinona implica su interacción con objetivos moleculares específicos. Un objetivo conocido es la caseína quinasa II, una proteína quinasa involucrada en varios procesos celulares. El compuesto inhibe la actividad de esta quinasa, lo que lleva a alteraciones en las vías de señalización celular .

Comparación Con Compuestos Similares

Compuestos similares

1,4-Dihidroxiantraquinona: Similar en estructura pero carece de los grupos amino.

1,8-Dihidroxi-4-nitroantraquinona: Contiene un grupo nitro en lugar de grupos amino.

1,5-Diaminoantraquinona: Similar pero con grupos amino en diferentes posiciones

Singularidad

5,8-Diamino-1,4-dihidroxiantraquinona es única debido a su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas. Su combinación de grupos amino e hidroxilo en posiciones específicas la convierte en un compuesto valioso para diversas aplicaciones .

Actividad Biológica

1,4-Diamino-5,8-dihydroxy-9,10-anthracenedione (DADHA) is a synthetic compound belonging to the anthraquinone family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

DADHA features two amino groups and two hydroxyl groups on the anthracene backbone, which contribute to its reactivity and biological properties. Its molecular formula is , with a molecular weight of 272.26 g/mol.

DADHA exhibits several mechanisms of action that contribute to its biological activity:

- Intercalation with DNA : DADHA can intercalate into DNA strands, disrupting normal DNA function and potentially leading to apoptosis in cancer cells. This interaction is facilitated by its planar structure, which allows it to fit between base pairs in the DNA helix .

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival pathways. For instance, it may target topoisomerases or phospholipases that are critical for cellular processes.

Anticancer Activity

Numerous studies have investigated the anticancer potential of DADHA:

- In Vitro Studies : Research indicates that DADHA demonstrates significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia (HL-60). The compound's ability to induce apoptosis and inhibit cell growth has been well-documented .

- Mechanistic Insights : The anticancer activity is attributed to its capability to generate reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This stress triggers apoptotic pathways, making DADHA a candidate for further development in cancer therapy .

Antimicrobial Activity

DADHA also exhibits antimicrobial properties:

- Bacterial Inhibition : Studies have shown that DADHA possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound disrupts bacterial cell membranes and inhibits vital metabolic processes .

Table 1: Summary of Biological Activities of DADHA

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis via ROS generation | , |

| Antimicrobial | Disrupts cell membranes of bacteria | , |

| Enzyme Inhibition | Inhibits topoisomerases and phospholipases | , |

Notable Research Findings

- Cytotoxicity in Cancer Cells : A study demonstrated that DADHA significantly reduced the viability of MCF-7 cells by inducing apoptosis through ROS-mediated pathways .

- Antibacterial Efficacy : DADHA showed effective inhibition of bacterial growth in vitro, suggesting its potential as a therapeutic agent against bacterial infections .

- Mechanistic Studies : Further investigations revealed that DADHA's interaction with DNA could lead to structural changes that impair replication and transcription processes .

Propiedades

IUPAC Name |

1,4-diamino-5,8-dihydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-4,17-18H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEMRPAUHFWHRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1N)C(=O)C3=C(C=CC(=C3C2=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066072 | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-5,8-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16517-70-7 | |

| Record name | 1,4-Diamino-5,8-dihydroxy-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16517-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diamino-5,8-dihydroxy-anthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016517707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-5,8-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-5,8-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-DIAMINO-5,8-DIHYDROXY-ANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58SUQ7J26N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.